molecular formula C17H22FN3O4 B2416907 Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate CAS No. 954696-80-1

Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate

Cat. No.: B2416907
CAS No.: 954696-80-1
M. Wt: 351.378
InChI Key: CMRUCDKWBLZHLD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenyl group, a pyrrolidinone ring, and a ureido linkage, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Ureido Linkage Formation: The ureido linkage is formed by reacting an isocyanate with an amine group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another.

Scientific Research Applications

Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrrolidinone ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-(3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: This compound features a tetrazole ring instead of a pyrrolidinone ring, which may result in different biological activities and properties.

    Ethyl 3-(3-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)ureido)propanoate: The presence of a chlorophenyl group instead of a fluorophenyl group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methylcarbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4/c1-2-25-16(23)7-8-19-17(24)20-10-12-9-15(22)21(11-12)14-5-3-13(18)4-6-14/h3-6,12H,2,7-11H2,1H3,(H2,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRUCDKWBLZHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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